molecular formula C9H18O4 B1197142 2,3-Dihydroxypropyl hexanoate CAS No. 502-53-4

2,3-Dihydroxypropyl hexanoate

Cat. No. B1197142
CAS RN: 502-53-4
M. Wt: 190.24 g/mol
InChI Key: RRZWKUGIZRDCPB-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl hexanoate is a chemical compound with the molecular formula C9H18O4 . It is used in various applications, including as a component in certain types of polymers .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl hexanoate is based on structures generated from information available in ECHA’s databases . It contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroxypropyl hexanoate include its molecular formula (C9H18O4) and its associated CAS number (502-53-4) . Other properties such as density, melting point, and boiling point are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Liquid Crystalline Monomers : 2,3-Dihydroxypropyl hexanoate derivatives have been used in the synthesis of liquid crystalline monomers. These monomers exhibit flexibility, rigidity, and polyfunctionality, which are useful for creating new macromolecules with side-chain liquid crystals (López-Velázquez et al., 2012).

  • X-ray Contrast Agent Byproduct Precursor : A derivative of 2,3-Dihydroxypropyl hexanoate has been identified as a precursor for minor byproducts formed during the synthesis of the X-ray contrast agent iodixanol (Haarr et al., 2018).

  • Food and Cosmetic Industry Applications : 2,3-Dihydroxypropyl hexanoate-related compounds, such as hexanal and hexanoic acid, have applications in the food and cosmetic industries. Microreactor biotransformation is being explored as a new production method for these compounds due to its ability to precisely control conditions and improve product quality and purity (Šalić et al., 2013).

  • Synthesis of Neolignans : Neolignans, which have various biological activities, have been synthesized using 2,3-Dihydroxypropyl hexanoate as a starting material (Nascimento & Lopes, 1999).

  • Green Corrosion Inhibitors : Schiff's bases derived from 2,3-Dihydroxypropyl hexanoate-related compounds have been developed as green corrosion inhibitors for mild steel. These inhibitors are environmentally friendly and efficient (Gupta et al., 2016).

  • Sustainability in Chemical Processes : The compound has relevance in the study of sustainability metrics, especially in the context of catalytic production of higher alcohols from ethanol. This research is crucial for understanding the environmental and economic implications of chemical processes (Patel et al., 2015).

  • Tissue Engineering : Polyhydroxyalkanoates, including compounds related to 2,3-Dihydroxypropyl hexanoate, are used in tissue engineering due to their biodegradability and suitable mechanical properties. They are used in developing medical devices and scaffolds for tissue regeneration (Chen & Wu, 2005).

properties

IUPAC Name

2,3-dihydroxypropyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-2-3-4-5-9(12)13-7-8(11)6-10/h8,10-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZWKUGIZRDCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964532
Record name 2,3-Dihydroxypropyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl hexanoate

CAS RN

502-53-4, 26402-23-3
Record name Monocaproin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, monoester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Li, LL Wie, C Chen, D Liu, YQ Gu… - Chemistry & …, 2020 - Wiley Online Library
Chemical investigation of the secondary metabolites of the whole plant of bryophyte Hypnum plumaeforme Wilson led to the isolation of a new pimarane‐type diterpenoid, momilactone …
Number of citations: 8 onlinelibrary.wiley.com

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